
2H-Thiopyran-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Thiopyran-3(4H)-one is a heterocyclic compound with the molecular formula C5H8S. It is a sulfur-containing six-membered ring structure, which is a derivative of thiopyran.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Thiopyran-3(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-dienes with sulfur sources under controlled conditions. For example, the reaction of 1,3-butadiene with sulfur monochloride (S2Cl2) can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are often used to facilitate the reaction and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2H-Thiopyran-3(4H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to dihydrothiopyran derivatives.
Substitution: Halogenation, nitration, and other substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiopyran derivatives.
Substitution: Halogenated thiopyrans.
Wissenschaftliche Forschungsanwendungen
2H-Thiopyran-3(4H)-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing heterocycles.
Biology: Its derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2H-Thiopyran-3(4H)-one and its derivatives involves interactions with various molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The exact pathways and molecular targets can vary depending on the specific derivative and application .
Vergleich Mit ähnlichen Verbindungen
2H-Thiopyran: A closely related compound with similar structural features but different reactivity.
2,3-Dihydro-4H-thiopyran: Another derivative with a partially saturated ring structure.
Thiacyclohex-2-ene: A sulfur-containing six-membered ring with different substitution patterns.
Uniqueness: 2H-Thiopyran-3(4H)-one is unique due to its specific ring structure and the presence of a carbonyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and drug development .
Eigenschaften
CAS-Nummer |
29431-28-5 |
|---|---|
Molekularformel |
C5H6OS |
Molekulargewicht |
114.17 g/mol |
IUPAC-Name |
4H-thiopyran-3-one |
InChI |
InChI=1S/C5H6OS/c6-5-2-1-3-7-4-5/h1,3H,2,4H2 |
InChI-Schlüssel |
AEDFDYYPESUHNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CSCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-6-pentyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B13107375.png)
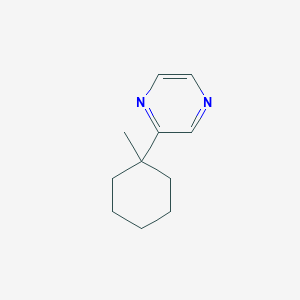

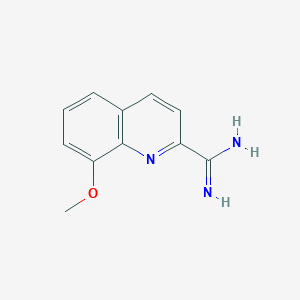
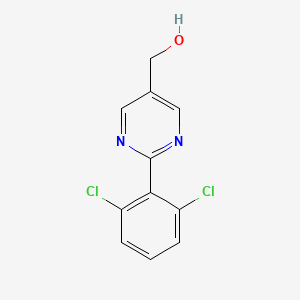
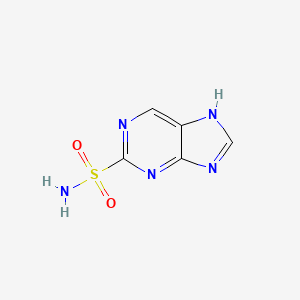
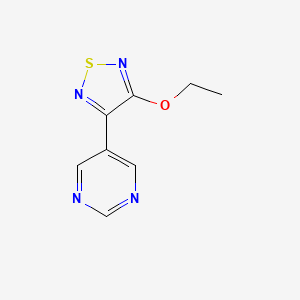



![4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B13107460.png)
![2-((4'-Cyano-[1,1'-biphenyl]-4-yl)oxy)-N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)acetamide](/img/structure/B13107462.png)


